AZD9977, also known as Balcinrenone, is a novel non-steroidal selective mineralocorticoid receptor modulator that has garnered attention for its potential therapeutic applications, particularly in treating conditions like heart failure and chronic kidney disease. Unlike traditional mineralocorticoid receptor antagonists, AZD9977 exhibits unique pharmacological properties that allow it to separate organ protective effects from adverse electrolyte disturbances, such as hyperkalemia. This compound is currently under investigation in clinical trials to assess its pharmacokinetics and efficacy in various patient populations .
The synthesis of AZD9977 involves several chemical reactions that typically include the reaction of anthranilic acid derivatives with other reagents to construct its complex structure. The synthetic pathway can be outlined as follows:
Technical details regarding the synthesis indicate that careful control of reaction conditions is essential to ensure high yield and purity of AZD9977.
The molecular formula of AZD9977 is , with a molecular weight of approximately 399.38 g/mol. The structural representation can be described by its IUPAC name:
2-[(3S)-7-fluoro-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-methylacetamide.
CNC(=O)C[C@H]1COC2=C(C=CC(F)=C2)N1C(=O)C1=CC2=C(OCC(=O)N2)C=C1
The structure reveals multiple rings and functional groups that contribute to its selective action at mineralocorticoid receptors .
AZD9977 undergoes various chemical reactions that are crucial for its pharmacological activity. These reactions primarily involve binding interactions with mineralocorticoid receptors, leading to modulation of receptor activity.
Technical details indicate that the binding interactions are characterized by distinct conformational changes in the receptor that recruit different cofactor peptides compared to traditional antagonists .
The mechanism of action of AZD9977 involves both genomic and non-genomic pathways mediated by mineralocorticoid receptors.
Data from preclinical studies suggest that AZD9977 can effectively reduce albuminuria and improve kidney histopathology without adversely affecting urinary electrolyte excretion .
AZD9977 exhibits several notable physical and chemical properties:
These properties indicate favorable characteristics for oral bioavailability while maintaining selectivity for mineralocorticoid receptors .
AZD9977 shows promise for various scientific uses, particularly in treating conditions associated with excessive mineralocorticoid activity:
Current clinical trials are further exploring these applications, aiming to establish AZD9977 as a viable therapeutic option for patients with heart failure or chronic kidney disease.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3